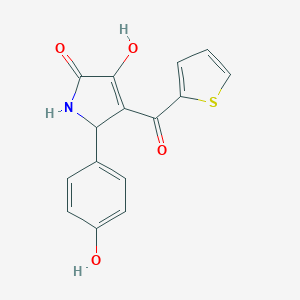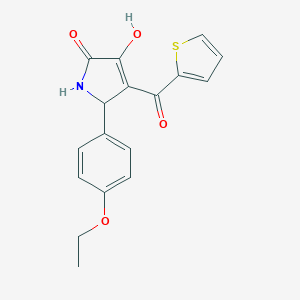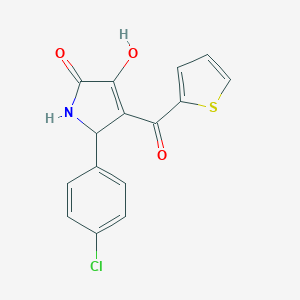![molecular formula C23H24BrNO6 B282397 (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione](/img/structure/B282397.png)
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyrrolidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is not fully understood. However, it is believed to act by inhibiting the growth of bacterial and fungal cells. It may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione has a low toxicity profile and does not cause significant damage to cells. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells. It may also reduce inflammation and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione in lab experiments include its low toxicity profile, stability, and ability to form stable complexes with different drugs. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione. These include investigating its potential use as a drug delivery system, exploring its antibacterial and antifungal properties, and studying its mechanism of action in more detail. Further research is also needed to optimize the synthesis method and reduce the cost of the compound.
In conclusion, (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione is a compound that has potential applications in various fields of research. Its low toxicity profile, stability, and ability to form stable complexes with different drugs make it a promising candidate for drug delivery systems. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Méthodes De Synthèse
The synthesis method for (4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione involves the reaction of 4-bromobenzaldehyde and 4-ethoxybenzaldehyde with pyrrolidine-2,3-dione in the presence of a base. The product is then treated with ethylene glycol to obtain the final compound. This method has been optimized for high yield and purity.
Applications De Recherche Scientifique
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione has been studied for its potential applications in various fields of research. It has been found to exhibit antibacterial, antifungal, and anti-inflammatory properties. It has also been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with different drugs.
Propriétés
Formule moléculaire |
C23H24BrNO6 |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-ethoxyphenyl)-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24BrNO6/c1-2-31-18-9-5-15(6-10-18)20-19(21(27)16-3-7-17(24)8-4-16)22(28)23(29)25(20)11-13-30-14-12-26/h3-10,20,26-27H,2,11-14H2,1H3/b21-19- |
Clé InChI |
BZSZTQBSKVUWFA-VZCXRCSSSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCOCCO |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
SMILES canonique |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282315.png)
![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282317.png)
![4-(2-Furanyl)-3-methyl-5-(4-methylphenyl)-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282318.png)








![5-(4-bromophenyl)-4-(2-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282339.png)
![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)
